molecular formula C16H14ClN3O B5119874 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B5119874
M. Wt: 299.75 g/mol
InChI Key: NFVROIKIGWCBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide, also known as BCI-121, is a chemical compound with potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response, and their inhibition by 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. In addition, 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide for lab experiments is its relatively low toxicity. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide. One area of research is the development of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide derivatives with improved potency and selectivity. Another area of research is the study of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide in animal models of neurological disorders, with the goal of developing it as a therapeutic agent for these conditions. Finally, the potential use of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide as a therapeutic agent for viral infections warrants further investigation.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide involves several steps. The starting material is 4-chloro-2-methylaniline, which is reacted with ethyl chloroacetate to form ethyl 4-chloro-2-methylphenylacetate. This compound is then reacted with o-phenylenediamine to form 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide. The final product is purified by recrystallization.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-11-8-12(17)6-7-13(11)19-16(21)9-20-10-18-14-4-2-3-5-15(14)20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVROIKIGWCBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)-N-(4-chloro-2-methylphenyl)acetamide

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